molecular formula C9H8N2O2 B131176 5-amino-1H-indole-2-carboxylic acid CAS No. 152213-40-6

5-amino-1H-indole-2-carboxylic acid

Cat. No. B131176
M. Wt: 176.17 g/mol
InChI Key: NKFIBMOQAPEKNZ-UHFFFAOYSA-N
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Description

5-Amino-1H-indole-2-carboxylic acid is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic structures containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole moiety is a common framework in many natural products and pharmaceuticals, and its derivatives are often explored for their potential biological activities.

Synthesis Analysis

The synthesis of indole derivatives can be complex due to the need for regioselectivity and the control of stereochemistry. For example, the synthesis of 2-amino-3-oxohexahydroindolizino[8,7-b]indole-5-carboxylate derivatives, which are structurally related to 5-amino-1H-indole-2-carboxylic acid, involves the use of the Pictet-Spengler reaction to prepare tetrahydro-β-carbolines with specific stereochemistry . This method demonstrates the intricacies involved in the synthesis of indole-based compounds, which may be applicable to the synthesis of 5-amino-1H-indole-2-carboxylic acid as well.

Molecular Structure Analysis

Indole derivatives can adopt various conformations that mimic secondary structures such as β-turns in peptides. Molecular dynamics studies on related compounds, such as 2-amino-3-oxohexahydroindolizino[8,7-b]indole-5-carboxylate derivatives, have shown that these molecules can adopt conformations close to ideal type II' β-turns . This property is significant for the design of peptidomimetics and could be relevant for the molecular structure analysis of 5-amino-1H-indole-2-carboxylic acid.

Chemical Reactions Analysis

Indole derivatives are versatile in chemical reactions, often serving as key intermediates in the synthesis of biologically active compounds. For instance, 1H-indole-3-carboxylic acid pyridine-3-ylamides have been synthesized and identified to show high affinity for the 5-HT2C receptor, demonstrating the potential of indole derivatives in medicinal chemistry . The reactivity of the indole ring system, including the amino and carboxylic acid functionalities, is crucial for the design of compounds with desired biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 5-amino-1H-indole-2-carboxylic acid are influenced by their functional groups. The presence of an amino group can contribute to hydrogen bonding and increase solubility in water, while the carboxylic acid group can lead to the formation of salts and enhance the compound's reactivity in condensation reactions. These properties are important for the compound's behavior in biological systems and its overall chemical reactivity.

Scientific Research Applications

Oligomerization and Derivative Formation

5-Amino-1H-indole-2-carboxylic acid, as an indole derivative, has been studied for its potential in oligomerization reactions. A notable example includes its reaction with thiols to yield various adducts and dimers, such as 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid, indicating its versatility in forming complex organic compounds (Mutulis et al., 2008).

Characterization Techniques

The compound has been the subject of characterization studies, particularly using proton NMR spectroscopy. This is evident in the research where indole-5-carboxylic acid trimer, formed during electro-polymerization, was characterized using a range of NMR techniques (Mackintosh et al., 1994).

Molecular Docking Studies

In the field of molecular docking, 5-amino-1H-indole-2-carboxylic acid derivatives have been synthesized and used as core compounds in studies predicting binding interactions with target proteins, highlighting their significance in drug design and molecular biology (G. Ganga Reddy et al., 2022).

Synthesis of Constrained Amino Acids

This chemical has been used in the synthesis of novel research tools, including immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or biocompatible molecular probes (Ilić et al., 2005).

Antibacterial and Antifungal Activities

Derivatives of 5-amino-1H-indole-2-carboxylic acid have been synthesized and screened for their antibacterial and antifungal activities, indicating their potential in therapeutic applications (Raju et al., 2015).

Application in Medicinal Chemistry

The compound's derivatives have been explored in medicinal chemistry, particularly in the synthesis of DNA-binding subunits for cytotoxic antibiotics and their prodrugs, reflecting its relevance in cancer treatment strategies (Tietze et al., 2006).

Synthesis of Novel Indole Derivatives

Research has been conducted on the synthesis of novel indole derivatives, including the preparation of constrained tryptophan derivatives for peptide conformation studies, demonstrating its application in peptide research (Horwell et al., 1994).

Antioxidant Potentials

Novel indole-2-carboxylic acid derivatives, including 5-amino-1H-indole-2-carboxylic acid, have been synthesized and assessed for their antioxidant activities, highlighting their potential in oxidative stress-related research (Naik et al., 2012).

Safety And Hazards

The safety information for “5-amino-1H-indole-2-carboxylic acid” suggests that it should be handled with care to avoid contact with skin and eyes, and inhalation of its vapors should be avoided .

Future Directions

Indoles, including “5-amino-1H-indole-2-carboxylic acid”, have significant potential in drug discovery due to their diverse biological activities . Therefore, the exploration of novel methods of synthesis and the development of new indole derivatives are areas of ongoing research .

properties

IUPAC Name

5-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-1-2-7-5(3-6)4-8(11-7)9(12)13/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKFIBMOQAPEKNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571743
Record name 5-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1H-indole-2-carboxylic acid

CAS RN

152213-40-6
Record name 5-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1H-indole-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MVR Reddy, B Akula, S Jatiani… - Bioorganic & medicinal …, 2016 - Elsevier
Several families of protein kinases have been shown to play a critical role in the regulation of cell cycle progression, particularly progression through mitosis. These kinase families …
Number of citations: 28 www.sciencedirect.com
I Jyamubandi - 2021 - ueaeprints.uea.ac.uk
Peptide-Drug Conjugates (PDCs) and Antibody-Drug Conjugates (ADCs) are compounds that aim to specifically deliver a high concentration of the cytotoxic agent to the tumour target . …
Number of citations: 2 ueaeprints.uea.ac.uk

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